An In-depth Technical Guide on 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
An In-depth Technical Guide on 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
CAS Number: 1616526-85-2[1]
This technical guide serves to consolidate the available scientific and technical information on the chemical compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Section 1: Compound Identification and Properties
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a fluorinated and nitrated pyridinone derivative. While detailed experimental data is scarce in publicly accessible literature, fundamental properties have been reported by chemical suppliers. A summary of this information is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1616526-85-2 | BLD Pharm[1] |
| Molecular Formula | C₆H₅FN₂O₃ | Inferred from structure |
| Molecular Weight | 174.11 g/mol | Inferred from formula |
| Synonyms | Not available | |
| Available Data | NMR, HPLC, LC-MS, UPLC | BLD Pharm[1] |
Table 1: Physicochemical Properties of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Section 2: Synthesis and Experimental Protocols
A potential logical workflow for the synthesis could involve the methylation of the corresponding N-H pyridinone precursor, 5-Fluoro-3-nitropyridin-2(1H)-one (CAS: 136888-20-5). This precursor is commercially available.[2][3] The methylation of the nitrogen atom in the pyridinone ring is a common synthetic step.
Figure 1: A plausible synthetic workflow for the preparation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
Note: This represents a generalized, theoretical pathway. The specific reaction conditions, such as the choice of solvent, temperature, and reaction time, would require experimental optimization.
Section 3: Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
However, the broader class of nitropyridines has been investigated for a range of biological activities. Nitropyridine derivatives have been explored as precursors in the synthesis of bioactive molecules with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.[4] For instance, certain nitropyridine-containing compounds have shown inhibitory activity against enzymes like Janus kinase 2 (JAK2) and have been investigated for their antibacterial and antifungal properties.[4] Derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity against gram-positive bacteria.[5]
Given these precedents, it is conceivable that 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one could be investigated as a scaffold or intermediate in the development of novel therapeutic agents. However, any such potential would need to be confirmed through dedicated biological screening and mechanistic studies.
Section 4: Conclusion and Future Directions
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a chemical entity for which detailed scientific characterization is largely absent from the public domain. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, physicochemical properties, and biological activity.
For researchers and drug development professionals, this compound represents a relatively unexplored area. Future research could focus on:
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Developing and publishing a robust and scalable synthetic protocol.
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Conducting comprehensive characterization of its physicochemical properties.
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Screening for biological activity across a range of therapeutic targets to identify potential applications.
The structural motifs present in 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, namely the fluorinated and nitrated pyridinone core, suggest that it may hold potential as a building block in medicinal chemistry. Further investigation is required to elucidate its properties and potential utility.
References
- 1. 1616526-85-2|5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.de]
- 2. 136888-20-5|5-Fluoro-3-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
